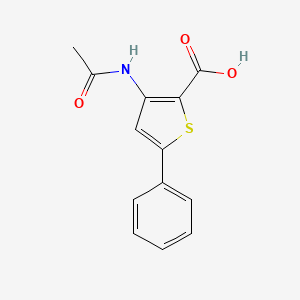

3-Acetamido-5-phenylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-8(15)14-10-7-11(18-12(10)13(16)17)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLNKYKLUIFEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Acetamido 5 Phenylthiophene 2 Carboxylic Acid

Strategic Approaches for Constructing the Substituted Thiophene (B33073) Core

The initial and most critical phase in the synthesis is the formation of the thiophene ring. This can be accomplished either by building the ring with the substituents already in place or by creating a simpler thiophene derivative that can be selectively functionalized in later steps.

Thiophene annulation reactions involve the construction of the thiophene ring from acyclic precursors. Several named reactions are foundational to this approach.

The Gewald aminothiophene synthesis is a powerful multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a poly-substituted 2-aminothiophene. wikipedia.org This reaction is particularly relevant as it directly installs an amino group at the C2 position, which can then be acylated to the desired acetamido group. mdpi.comnih.govresearchgate.net A plausible route to a precursor for the target molecule could involve the reaction of a phenyl-substituted α-mercaptoaldehyde or ketone with an N-acetylated cyanoglycine derivative. A modified Gewald reaction has been used to prepare 3-acetyl-2-aminothiophenes, which are subsequently converted to their stable acetamides by heating with acetic anhydride (B1165640). nih.gov

Other classical methods include the Hinsberg thiophene synthesis , which involves the condensation of a thiodiglycolate ester with a 1,2-dicarbonyl compound, and the Fiesselmann thiophene synthesis , where β-chloro- or β-hydroxy-α,β-unsaturated aldehydes or ketones react with thioglycolic acid esters. While versatile, these methods may require more steps to introduce the specific 3-acetamido and 5-phenyl groups.

Contemporary methods often leverage metal-catalyzed cyclizations, offering milder conditions and broader substrate scopes. However, for a molecule with the specific substitution pattern of 3-acetamido-5-phenylthiophene-2-carboxylic acid, the Gewald reaction or a variation thereof remains a highly strategic choice due to its direct introduction of a C2-amino functionality. organic-chemistry.org

An alternative strategy involves the functionalization of a pre-existing thiophene ring. The inherent reactivity of the thiophene ring dictates the position of electrophilic substitution, which preferentially occurs at the C2 and C5 positions. Functionalization at C3 or C4 is often more challenging. nih.gov

A synthetic route could begin with thiophene-2-carboxylic acid. The directing effect of the carboxyl group (a meta-director) deactivates the ring towards electrophilic substitution, but reactions can still proceed. Nitration of the thiophene ring is a common method to introduce a nitrogen-containing functionality. For instance, nitration of thiophene-2,5-dicarboxylic acid esters has been shown to yield the 3-nitro derivative. mdpi.com This nitro group can then be reduced to an amine and subsequently acetylated.

To install the 5-phenyl group, a halogen is typically first introduced at that position. Bromination of 3-methylthiophene-2-carboxylic acid is a known procedure to create a handle for subsequent cross-coupling reactions. beilstein-journals.org This halogenated intermediate can then undergo arylation as described in the following section. This step-wise functionalization approach allows for controlled, regioselective introduction of each substituent.

Advanced Techniques for Introduction of the 5-Phenyl Moiety on the Thiophene Nucleus

The formation of the C-C bond between the thiophene C5 position and the phenyl ring is a key transformation that is efficiently achieved using modern cross-coupling reactions. These methods typically involve the reaction of a halogenated or otherwise activated thiophene with a phenyl-containing organometallic reagent.

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. semanticscholar.org

The Suzuki-Miyaura coupling reaction is a versatile method that couples an organoboron compound (like phenylboronic acid) with an organic halide (such as 5-bromothiophene-2-carboxylic acid) in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is known for its high tolerance of various functional groups, making it suitable for complex molecules. The synthesis of 4-arylthiophene-2-carbaldehydes has been successfully demonstrated using Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids. mdpi.com Challenges can include the potential for protodeborylation of the boronic acid or protodehalogenation of the aryl halide. core.ac.uk

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | - | Moderate to Excellent |

| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Various Pd catalysts | - | - | Variable |

| Aryl Halide | Acyl Chloride | Palladium Species | - | - | Good |

The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org To form a 5-phenylthiophene, this would typically involve reacting 5-halothiophene with styrene. The reaction is catalyzed by a palladium complex and requires a base. youtube.com While effective for creating C-C bonds, the Heck reaction might be less direct for this specific target compared to Suzuki coupling, as it introduces an ethylene (B1197577) bridge that would require subsequent modification. However, variations of the Heck reaction, including halide-free methods using arylboronic acids, offer greener alternatives. nih.gov Intramolecular Heck reactions are also widely used to synthesize heterocyclic compounds. clockss.org

While Suzuki and Heck are prominent, other cross-coupling reactions offer alternative routes.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium. wikipedia.orglibretexts.org A synthetic approach could involve the reaction of 5-halothiophene-2-carboxylic acid with phenyltributylstannane. Stille couplings are highly versatile and tolerate a wide range of functional groups. organic-chemistry.org A significant drawback, however, is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The Negishi coupling , which uses an organozinc reagent, and other related cross-coupling reactions provide additional options for the C5-arylation step.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org While its primary application is for C-N bond formation, the development of ligands and catalysts for this reaction has greatly influenced the broader field of cross-coupling. It is not directly applicable for the C-C bond formation required here but is a key technology in the synthesis of related amino-substituted heterocycles. researchgate.netacsgcipr.org

Methodologies for Installing the 3-Acetamido Functionality

If a Gewald-type reaction is used to construct the thiophene ring, an amino group is often installed at the C2 position. To achieve a 3-amino substituent, a different cyclization strategy would be necessary. For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds can yield 3-aminothiophene derivatives. nih.gov

Alternatively, if starting with a pre-formed 5-phenylthiophene-2-carboxylic acid core, the 3-acetamido group can be introduced through a nitration-reduction-acetylation sequence. The regioselectivity of the initial nitration step is crucial. The presence of a C2-carboxylic acid and a C5-phenyl group would influence the position of nitration. Nitration of a thiophene ring bearing an electron-withdrawing group at C2 and an electron-donating or weakly deactivating group at C5 would likely direct the incoming nitro group to the C4 position. Therefore, achieving C3 nitration might require specific conditions or a different order of substituent introduction. For example, nitration of certain thiophene-2-carboxylates can lead to the 3-nitro product. mdpi.com

Once the 3-nitro-5-phenylthiophene-2-carboxylic acid intermediate is obtained, the nitro group can be reduced to a primary amine using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron (Fe) in acetic acid.

Amidation Reactions and Acetyl Group Introduction

The introduction of the acetamido group (–NHCOCH₃) onto the thiophene backbone is a critical step in the synthesis of this compound. This transformation is typically achieved through the acylation of a 3-aminothiophene precursor. Common acylating agents for this purpose include acetyl chloride or acetic anhydride. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of the amide bond. The choice of solvent and base is crucial for the success of this reaction, with common options including pyridine, triethylamine (B128534), or an aqueous basic solution to neutralize the acidic byproduct (e.g., HCl).

For instance, the amidation of a 2-aminothiophene-3-carboxamide (B79593) derivative can be accomplished using phenylacetic acid to yield a 2-(2-phenylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. tubitak.gov.tr Similarly, the acylation of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with chloroacetyl chloride in the presence of triethylamine in dichloromethane (B109758) has been reported. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 3-Aminothiophene derivative | Acetyl chloride | Pyridine or Triethylamine | 3-Acetamidothiophene derivative |

| 3-Aminothiophene derivative | Acetic anhydride | Base (e.g., NaHCO₃) | 3-Acetamidothiophene derivative |

| 2-Aminothiophene-3-carboxamide | Phenylacetic acid | - | 2-(2-Phenylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |

| 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile | Chloroacetyl chloride | Triethylamine, Dichloromethane | Acylated ester |

Nucleophilic Acyl Substitution Pathways in Acetamido Formation

The formation of the acetamido group is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comyoutube.comlibretexts.org In this mechanism, the lone pair of electrons on the nitrogen atom of the 3-aminothiophene precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride). masterorganicchemistry.com This initial attack forms a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (chloride ion from acetyl chloride or acetate (B1210297) ion from acetic anhydride). masterorganicchemistry.comlibretexts.org

The reactivity of the carboxylic acid derivative is a key factor in this process. Acid chlorides are generally the most reactive, followed by anhydrides, esters, and amides. youtube.com The more electron-withdrawing the leaving group, the more electrophilic the carbonyl carbon, and thus the more reactive the acylating agent. youtube.com The presence of an activating group on the acylating agent can facilitate the reaction.

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted thiophenes in a single step. bohrium.comnih.govtandfonline.com These reactions involve the combination of three or more starting materials to form a complex product, incorporating structural diversity. bohrium.com For the synthesis of thiophene derivatives, MCRs can be catalyzed by metals or Lewis bases, or proceed under catalyst-free conditions. tandfonline.com

A well-known example is the Gewald reaction, which is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. rsc.org This methodology could be adapted to produce a precursor for this compound. Other MCRs for thiophene synthesis have also been developed, including those utilizing microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

Derivatization and Conversion of the 2-Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the thiophene ring is a versatile functional handle that can be converted into various other functional groups, expanding the potential applications of the core molecule.

Esterification Pathways and Mechanisms

The carboxylic acid can be readily converted to an ester through esterification. youtube.commedcraveonline.com A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com This is a reversible condensation reaction where water is eliminated. youtube.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents. nih.gov For instance, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as an effective coupling reagent for the rapid and high-yield synthesis of esters from carboxylic acids and alcohols. nih.gov Another approach involves the use of triphenylphosphine (B44618) dibromide in a one-pot protocol. unc.edu

| Carboxylic Acid | Alcohol | Reagents/Conditions | Ester Product |

| This compound | Methanol | H₂SO₄ (catalyst), Heat | Methyl 3-acetamido-5-phenylthiophene-2-carboxylate |

| This compound | Ethanol | HCl (catalyst), Heat | Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate |

| Carboxylic Acid | Alcohol | 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Ester |

| Carboxylic Acid | Alcohol | Triphenylphosphine dibromide, Base | Ester |

Conversion to Acid Halides and Anhydrides

The carboxylic acid can be converted to more reactive derivatives like acid halides and anhydrides. Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org The resulting acid chloride is a highly valuable intermediate for the synthesis of esters, amides, and other carbonyl compounds. masterorganicchemistry.com

Acid anhydrides can be formed by reacting an acid chloride with a carboxylate salt or by the dehydration of two carboxylic acid molecules. libretexts.org The reaction of an acid chloride with a carboxylic acid can also yield an anhydride. libretexts.org These derivatives are also useful acylating agents.

Development of Convergent and Sustainable Synthetic Routes

Sustainability in chemical synthesis focuses on minimizing waste, using less hazardous reagents, and employing energy-efficient processes. rsc.orgbenthamdirect.comnih.govrsc.org Green chemistry principles encourage the use of catalytic reactions, renewable feedstocks, and environmentally benign solvents. rsc.orgnih.govrsc.org For the synthesis of thiophene derivatives, metal-free synthetic methodologies and the use of green solvents like deep eutectic solvents are being explored. rsc.orgnih.gov The development of one-pot procedures and multi-component reactions also aligns with the goals of sustainable synthesis by reducing the number of reaction steps and purification processes. bohrium.comrsc.org

Considerations of Atom Economy and Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, like any chemical manufacturing process, can be evaluated through the lens of green chemistry to ensure sustainability, efficiency, and minimal environmental impact. This involves a critical assessment of the synthetic route's atom economy and its adherence to the twelve principles of green chemistry. A common synthetic pathway proceeds in three main stages: a Gewald reaction to construct the thiophene ring, followed by N-acetylation of the amino group, and concluding with the hydrolysis of an ester to yield the final carboxylic acid.

Atom Economy Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netyoutube.comgreenchemistry-toolkit.org The theoretical maximum percentage atom economy (% AE) is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

A plausible three-step synthesis of this compound is analyzed below:

Step 1: Gewald Reaction The initial step typically involves the Gewald reaction, a multi-component condensation to form a substituted 2-aminothiophene. organic-chemistry.org For this synthesis, acetophenone, ethyl cyanoacetate, and elemental sulfur react in the presence of a base (like morpholine, which acts as a catalyst) to form ethyl 2-amino-5-phenylthiophene-3-carboxylate.

Reaction: C₈H₈O (Acetophenone) + C₅H₇NO₂ (Ethyl cyanoacetate) + S → C₁₃H₁₃NO₂S (Ethyl 2-amino-5-phenylthiophene-3-carboxylate) + H₂O

Atom Economy Calculation:

MW of Desired Product (C₁₃H₁₃NO₂S) = 247.31 g/mol

MW of Reactants = 120.15 (C₈H₈O) + 113.12 (C₅H₇NO₂) + 32.07 (S) = 265.34 g/mol

% AE = (247.31 / 265.34) x 100 = 93.2%

This step is inherently atom-economical, with the only significant byproduct being water.

Step 2: N-Acetylation The amino group of the thiophene intermediate is then acetylated. A common laboratory reagent for this is acetic anhydride, which reacts to form the acetamido group and acetic acid as a byproduct. mdpi.com

Reaction: C₁₃H₁₃NO₂S + C₄H₆O₃ (Acetic Anhydride) → C₁₅H₁₅NO₃S (Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate) + CH₃COOH (Acetic Acid)

Atom Economy Calculation:

MW of Desired Product (C₁₅H₁₅NO₃S) = 289.35 g/mol

MW of Reactants = 247.31 (C₁₃H₁₃NO₂S) + 102.09 (C₄H₆O₃) = 349.40 g/mol

% AE = (289.35 / 349.40) x 100 = 82.8%

The use of acetic anhydride lowers the atom economy due to the formation of acetic acid as a byproduct.

Step 3: Ester Hydrolysis The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically using a base like sodium hydroxide (B78521) followed by an acid workup.

Reaction: C₁₅H₁₅NO₃S + NaOH → C₁₃H₁₀NNaO₃S (Sodium salt) + C₂H₅OH (Ethanol) → C₁₃H₁₁NO₃S (Final Product)

MW of Desired Product (C₁₃H₁₁NO₃S) = 261.29 g/mol

MW of Reactants = 289.35 (C₁₅H₁₅NO₃S) + 40.00 (NaOH) = 329.35 g/mol

% AE = (261.29 / 329.35) x 100 = 79.3%

This step also demonstrates a loss in atom economy, as the ethoxy group from the ester is removed.

Table 1: Atom Economy Analysis of the Synthetic Route

| Step | Reaction | M.W. Desired Product (g/mol) | Sum M.W. Reactants (g/mol) | % Atom Economy |

|---|---|---|---|---|

| 1. Gewald Reaction | Formation of Ethyl 2-amino-5-phenylthiophene-3-carboxylate | 247.31 | 265.34 | 93.2% |

| 2. N-Acetylation | Formation of Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate | 289.35 | 349.40 | 82.8% |

| 3. Hydrolysis | Formation of this compound | 261.29 | 329.35 | 79.3% |

| Overall | Overall Synthesis | 261.29 | 407.43 | 64.1% |

Application of Green Chemistry Principles

Beyond atom economy, the twelve principles of green chemistry provide a broader framework for assessing and improving the sustainability of the synthesis.

| 12. Inherently Safer Chemistry for Accident Prevention | Eliminating volatile and flammable organic solvents, avoiding highly reactive and corrosive reagents (like acetyl chloride or strong acids/bases), and running reactions at ambient temperature and pressure all contribute to a safer process. mdpi.com |

Chemical Reactivity and Mechanistic Elucidation of 3 Acetamido 5 Phenylthiophene 2 Carboxylic Acid Transformations

Reaction Pathways of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that serves as a precursor for a variety of derivatives through reactions such as esterification, amide bond formation, and nucleophilic acyl substitution.

Esterification: The conversion of the carboxylic acid group of 3-Acetamido-5-phenylthiophene-2-carboxylic acid to an ester can be achieved through several methods, most commonly via Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

The mechanism proceeds in several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Alternative methods for esterification that avoid the use of strong acids include reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, or using coupling reagents. acs.orgyoutube.com

Amide Bond Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable under ambient conditions because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. researchgate.net To facilitate this transformation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

This is typically accomplished using coupling reagents. Dicyclohexylcarbodiimide (DCC) is a classic example. researchgate.net The mechanism involves:

Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group. vanderbilt.edu

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct, which is insoluble in many common solvents and can be removed by filtration. researchgate.net

A variety of other coupling reagents have been developed to improve yields and suppress side reactions, such as epimerization when dealing with chiral substrates. researchgate.netub.edu

| Reagent Acronym | Full Name | Primary Byproduct |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For aromatic carboxylic acids, this reaction usually requires high temperatures or specific catalytic conditions. The stability of the resulting carbanion intermediate is a key factor in the feasibility of the reaction.

Research on the decarboxylation of five-membered heterocyclic carboxylic acids has shown that the nature of the heteroatom significantly influences the reaction's facility. Furan-2-carboxylic acid and pyrrole-2-carboxylic acid undergo relatively facile decarboxylation through an ipso-substitution pathway, where a proton electrophilically replaces the carboxyl group. acs.org However, thiophene-2-carboxylic acid is notably more resistant to decarboxylation under similar conditions. acs.org This increased stability is attributed to the higher aromaticity and resonance energy of the thiophene (B33073) ring compared to furan (B31954) and pyrrole, which makes the formation of the required cationic intermediate (sigma complex) less favorable.

Despite this inherent stability, decarboxylation of substituted thiophene-2-carboxylic acids can be achieved under more forcing conditions. Methods reported for similar structures include refluxing in strong acids like 48% hydrobromic acid or heating in aprotic polar solvents like N,N-dimethylformamide (DMF) with an organic acid catalyst. nih.govnih.gov

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, where a nucleophile replaces the leaving group attached to the acyl (R-C=O) carbon. researchgate.net For the carboxylic acid of this compound, the hydroxyl group (-OH) is a poor leaving group. Therefore, direct substitution is difficult. The reaction scope is broadened significantly by first converting the carboxylic acid into a more reactive derivative.

The general mechanism for nucleophilic acyl substitution is a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable (least basic) group as the leaving group. researchgate.net

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is directly related to the ability of the leaving group to depart. A better leaving group is the conjugate base of a stronger acid. This establishes a reactivity hierarchy.

| Derivative | Structure (-Y) | Leaving Group (Y⁻) | Reactivity |

|---|---|---|---|

| Acid Chloride | -Cl | Cl⁻ | Most Reactive |

| Acid Anhydride (B1165640) | -OCOR' | R'COO⁻ | ↓ |

| Ester | -OR' | R'O⁻ | ↓ |

| Carboxylic Acid | -OH | HO⁻ | ↓ |

| Amide | -NH₂ | H₂N⁻ | Least Reactive |

Therefore, this compound can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This highly reactive intermediate can then readily react with a wide range of nucleophiles (water, alcohols, amines, carboxylates) to form carboxylic acids (hydrolysis), esters, amides, and anhydrides, respectively.

Chemical Transformations of the Acetamido Moiety

The acetamido group (-NHCOCH₃) is an amide functionality. It is generally a stable group, but it can undergo chemical transformations, primarily hydrolysis, and it significantly influences the reactivity of the thiophene ring.

The amide bond of the acetamido group can be cleaved through hydrolysis to yield 3-amino-5-phenylthiophene-2-carboxylic acid and acetic acid. This reaction can be catalyzed by acid or base, though it typically requires harsher conditions (e.g., prolonged heating) than ester hydrolysis due to the resonance stabilization of the amide bond.

Acid-Catalyzed Hydrolysis:

Protonation: The carbonyl oxygen of the amide is protonated by the acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom, making the amino group a better leaving group (ammonia or an amine).

Elimination: The intermediate collapses, expelling the amine and forming a protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated to give the final product.

Base-Catalyzed Hydrolysis (Saponification):

Nucleophilic Attack: The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, expelling the amide ion (⁻NHR), which is a very poor leaving group. This step is typically the rate-determining step and requires significant energy input.

Acid-Base Reaction: The expelled amide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, creating a resonance-stabilized carboxylate ion and an amine. This final, irreversible acid-base reaction drives the equilibrium toward the products. An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid.

Recent studies have also explored heterogeneous catalysts for amide hydrolysis. Niobium pentoxide (Nb₂O₅) has been identified as an effective catalyst for the hydrolysis of acetamide (B32628) to acetic acid, demonstrating high yields. Cerium(IV) oxide has also been investigated as a potential catalyst for the hydrolysis of amide bonds.

The acetamido group is a powerful electron-donating group through resonance, where the nitrogen lone pair delocalizes into the carbonyl group and the aromatic ring. This has a profound effect on the reactivity of the thiophene ring. As a strong activating group and an ortho, para-director, the acetamido group at position 3 will direct incoming electrophiles primarily to the vacant ortho position (position 2) and the vacant para position (position 5). However, since both of these positions are already substituted in the parent molecule, its directing effects would primarily influence further substitution reactions if one of the existing groups were removed.

In simpler systems like 3-acetamidothiophene, the group directs electrophilic substitution to the 2- and 5-positions. Studies on 3-acetamidothiophene have demonstrated its utility in directing a variety of electrophilic substitution reactions.

| Reaction | Reagents | Product(s) |

|---|---|---|

| Bromination | Bromine in acetic acid | 2-Bromo-3-acetamidothiophene and 2,5-Dibromo-3-acetamidothiophene |

| Chlorination | Sulfuryl chloride | 2-Chloro-3-acetamidothiophene and 2,5-Dichloro-3-acetamidothiophene |

| Iodination | Iodine, mercuric oxide | 2-Iodo-3-acetamidothiophene |

| Nitration | Fuming nitric acid in acetic anhydride | 2-Nitro-3-acetamidothiophene |

Source: Data compiled from Campaigne, E., & Monroe, P. A. (1953). 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. researchgate.net

Beyond its role in modulating ring reactivity, the acetamido group can be considered a protecting group for the corresponding amine. The amine itself is highly reactive and susceptible to oxidation, and its basicity can interfere with many reactions. By converting the amine to the more stable acetamide, reactions can be performed on other parts of the molecule (like the thiophene ring) before the amine is regenerated by hydrolysis.

Other functional group interconversions of the acetamido group are less common due to its stability. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, converting the acetamido group into an ethylamino group (-NHCH₂CH₃).

Reactivity of the Thiophene Ring System and Aromatic Substitutions

The chemical behavior of this compound is largely dictated by the electronic properties of its substituents and the inherent reactivity of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). nih.gov The substitution pattern on the thiophene nucleus in this specific molecule, with groups at positions 2, 3, and 5, leaves only the C4 position available for substitution, making its reactivity a focal point of study.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes. quimicaorganica.org The regiochemical outcome of such reactions on a substituted thiophene is governed by the cumulative electronic and steric effects of the substituents already present on the ring. lumenlearning.comfiveable.me For this compound, the directing effects of the three substituents converge to strongly favor electrophilic attack at the single available position, C4.

The directing influences of the individual substituents are as follows:

3-Acetamido Group (-NHCOCH₃): The acetamido group is a powerful activating group and is ortho, para-directing. This is due to the nitrogen atom's lone pair of electrons, which can be donated to the thiophene ring through resonance (+R effect), thereby stabilizing the positive charge in the arenium ion intermediate. wikipedia.org Relative to its position at C3, the ortho positions are C2 and C4, and the para position is C5. Since C2 and C5 are already substituted, the acetamido group strongly directs incoming electrophiles to the C4 position.

2-Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and is meta-directing. Its electron-withdrawing nature, through both inductive (-I) and resonance (-R) effects, destabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. dalalinstitute.com From its position at C2, the meta positions are C4 and C5. Thus, it directs electrophilic attack towards the C4 position (as C5 is occupied).

5-Phenyl Group (-C₆H₅): The phenyl group is generally considered a weakly activating group and is ortho, para-directing. It can donate electron density through resonance. From its position at C5, the ortho positions are C4 and the exocyclic carbon, while the para position is C2. Consequently, the phenyl group also directs substitution to the C4 position.

The confluence of these directing effects results in a high degree of regioselectivity. All three substituents, despite their differing electronic properties (activating vs. deactivating), steer the electrophilic attack to the C4 position. This makes the C4-H bond particularly susceptible to substitution. The stability of the Wheland intermediate (or σ-complex) formed upon attack at C4 is significantly enhanced by the resonance stabilization provided by the potent +R effect of the acetamido group. nih.govacs.org

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position for EAS |

|---|---|---|---|---|

| -COOH | C2 | Deactivating (-I, -R) | meta-directing | C4 |

| -NHCOCH₃ | C3 | Activating (+R, -I) | ortho, para-directing | C4 |

| -C₆H₅ | C5 | Weakly Activating (+R, -I) | ortho, para-directing | C4 |

Directed Metalation and Lithiation Studies of the Thiophene Nucleus

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. baranlab.org The reaction involves the deprotonation of a C-H bond adjacent (ortho) to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi). harvard.edu In this compound, both the carboxylic acid and the acetamido groups can function as DMGs.

However, both groups possess acidic protons (on the -COOH and -NH- moieties) that will react with the organolithium reagent before any C-H deprotonation of the ring occurs. Therefore, at least two equivalents of the base are required to form the initial dianion, and a third equivalent is needed for the subsequent ring lithiation.

Deprotonation of Acidic Protons:

R-COOH + n-BuLi → R-COOLi + Butane

R-NHCOCH₃ + n-BuLi → R-N(Li)COCH₃ + Butane

Directed ortho-Metalation: Following the initial acid-base reactions, the resulting lithium carboxylate (-COOLi) and lithium amide (-N(Li)COCH₃) functionalities act as potent DMGs.

Carboxylate Group (-COOLi) at C2: The lithium carboxylate is a very strong DMG and directs lithiation to the ortho position, C3. unblog.frunblog.fr However, the C3 position is already occupied by the acetamido group.

Lithium Amide Group (-N(Li)COCH₃) at C3: This group is also a powerful DMG and directs lithiation to its ortho positions, C2 and C4. uwindsor.ca Since the C2 position is substituted, this group strongly directs metalation to the C4 position.

There is a clear competition between the two directing groups. However, since the position ortho to the carboxylate is blocked, the directing effect of the acetamido group at C3 is expected to dominate, leading to the regioselective formation of the C4-lithiated species. The inherent preference for lithiation at the α-position (C2 or C5) of the thiophene ring is a well-established principle, but in this case, both α-positions are blocked, further favoring functionalization at the β-position (C4) under the direction of the C3 substituent. chempedia.infoacs.org

| Directing Group (after deprotonation) | Position | Directing Influence | Predicted Site of Lithiation | Outcome |

|---|---|---|---|---|

| Lithium Carboxylate (-COOLi) | C2 | ortho to C3 | C3 | Position is blocked |

| Lithium Amide (-N(Li)COCH₃) | C3 | ortho to C2, C4 | C4 | Predicted major product |

Investigations into Reaction Kinetics and Thermodynamic Driving Forces for Transformations Involving this compound

While specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented in publicly available literature, the principles can be elucidated from studies on analogous compounds. Such investigations are crucial for understanding reaction mechanisms, optimizing conditions, and predicting the feasibility of chemical processes.

Reaction Kinetics: Kinetic studies would focus on the rates of reactions, such as the electrophilic substitution at the C4 position. The rate of reaction is expected to be significantly influenced by the strong activating nature of the 3-acetamido group. It is anticipated that electrophilic substitution on this substrate would be faster than on thiophene-2-carboxylic acid due to the overriding activating effect of the acetamido group. Computational studies on related molecules, like thiophene-2-carboxylic and thiophene-3-carboxylic acids, have been used to explore their differential reactivity, attributing differences to factors like the polarization of the acid function and the angle of nucleophilic attack. nih.gov A similar approach could quantify the reactivity of the C4 position in the title compound.

Thermodynamic Driving Forces: Thermodynamic analysis involves measuring properties like the enthalpy of formation (ΔH°f), enthalpy of combustion (ΔH°c), and Gibbs free energy (ΔG) to determine the stability of the molecule and the spontaneity of its reactions. For instance, experimental and computational studies on 2-methyl-5-phenylfuran-3-carboxylic acid, a furan analog, have determined its thermodynamic properties. lpnu.uaresearchgate.netlpnu.ua These studies involve techniques like combustion calorimetry to find the enthalpy of combustion, from which the enthalpy of formation can be derived. Such data provides insight into the inherent stability of the molecular structure. The thermodynamic favorability of a reaction, such as the metalation at C4, would be governed by the stability of the resulting organolithium intermediate compared to the starting materials. The formation of a stable, chelated intermediate in directed metalation reactions often provides a significant thermodynamic driving force for the reaction to proceed. baranlab.org

| Parameter | Significance for Transformations | Influencing Factors for the Title Compound |

|---|---|---|

| Rate Constant (k) | Quantifies the speed of a reaction (e.g., EAS at C4). | Activating/deactivating nature of substituents, steric hindrance, reaction temperature. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Stability of the transition state (e.g., the arenium ion intermediate). |

| Enthalpy of Reaction (ΔH) | Heat absorbed or released during a reaction. | Bond energies of reactants and products; stability of the aromatic system. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | Changes in enthalpy (ΔH) and entropy (ΔS) during the transformation. |

Further empirical and computational research is necessary to fully quantify the kinetic and thermodynamic parameters for reactions involving this compound, which would enable a more precise understanding of its chemical behavior.

Advanced Spectroscopic and Crystallographic Research for Structural Elucidation of 3 Acetamido 5 Phenylthiophene 2 Carboxylic Acid and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-Acetamido-5-phenylthiophene-2-carboxylic acid in solution. A combination of one-dimensional and two-dimensional techniques provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The carboxylic acid proton (–COOH) would appear as a broad singlet at a downfield chemical shift, typically above 12 ppm. The amide proton (–NH) would also be a singlet, likely in the 8-10 ppm region. The single proton on the thiophene (B33073) ring (H-4) would resonate as a singlet in the aromatic region, while the protons of the phenyl group would appear as a set of multiplets between 7.0 and 8.0 ppm. The acetyl methyl group (–CH₃) protons would give a sharp singlet at a more upfield position, generally around 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded, appearing in the 165-175 ppm range. The carbons of the thiophene and phenyl rings would resonate between approximately 110 and 150 ppm. The methyl carbon of the acetamido group would be found in the upfield region, typically around 20-25 ppm.

To confirm these assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, connecting the ortho, meta, and para protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon atom (e.g., C-4 of the thiophene ring, all carbons of the phenyl ring, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. It would connect the amide proton to the amide carbonyl carbon and the acetyl methyl carbon. It would also show correlations from the thiophene proton (H-4) to the surrounding carbons (C-2, C-3, C-5), and from the phenyl protons to the thiophene carbon C-5, unequivocally confirming the substitution pattern of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. This table is illustrative and based on typical chemical shift values for the functional groups and aromatic systems present.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| COOH | ~12-13 (br s, 1H) | ~165-170 | H-4 |

| NH | ~8-10 (s, 1H) | - | C=O (amide), C-3 |

| C=O (amide) | - | ~168-172 | NH, CH₃ |

| CH₃ (acetyl) | ~2.0-2.5 (s, 3H) | ~20-25 | C=O (amide) |

| Thiophene H-4 | ~7.0-7.5 (s, 1H) | ~115-125 | C-2, C-3, C-5 |

| Phenyl H (ortho) | ~7.6-7.9 (m, 2H) | ~128-132 | C-5, Phenyl C(ipso, meta) |

| Phenyl H (meta) | ~7.3-7.6 (m, 2H) | ~127-130 | Phenyl C(ortho, para) |

| Phenyl H (para) | ~7.3-7.6 (m, 1H) | ~125-128 | Phenyl C(meta) |

| Thiophene C-2 | - | ~135-145 | H-4 |

| Thiophene C-3 | - | ~130-140 | H-4, NH |

| Thiophene C-5 | - | ~140-150 | H-4, Phenyl H(ortho) |

Dynamic NMR Studies for Conformational Exchange

The 3-acetamido group is subject to restricted rotation around the C(3)–N amide bond due to its partial double-bond character. researchgate.netnanalysis.com This phenomenon can give rise to two distinct rotational isomers (rotamers) that may be observable by NMR if the rotation is slow on the NMR timescale. nih.govmdpi.com

At room temperature, the rotation may be fast enough to show only a single, averaged set of signals. However, at lower temperatures, this rotation can be slowed, leading to the appearance of two separate sets of signals for the protons and carbons near the amide bond (e.g., H-4, the acetyl methyl group, and the thiophene carbons C-2, C-3, and C-4).

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can be used to study this conformational exchange. By analyzing the broadening and eventual coalescence of the separate signals into a single sharp peak as the temperature is raised, the rate of rotation can be determined. From this data, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational dynamics in solution. researchgate.net For typical secondary amides, this energy barrier is in the range of 15-20 kcal/mol.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which is used to confirm the elemental composition of this compound (C₁₃H₁₁NO₃S). The calculated exact mass is 277.0460 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would serve as definitive proof of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways of the parent ion. This analysis provides further structural confirmation by identifying characteristic neutral losses and fragment ions. A plausible fragmentation pathway would involve initial cleavages at the most labile sites:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation for aromatic carboxylic acids.

Amide Cleavage: Loss of an acetyl radical (•CH₃CO, 43 Da) or ketene (B1206846) (CH₂=C=O, 42 Da) from the acetamido group.

Combined Losses: Sequential fragmentation, such as the loss of both CO₂ and ketene.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z (predicted) | Identity | Description |

| 277.0460 | [M]⁺• or [M+H]⁺ | Molecular Ion |

| 233.0561 | [M-CO₂]⁺• | Loss of carbon dioxide |

| 234.0381 | [M-CH₃CO]⁺ | Loss of acetyl radical |

| 218.0432 | [M-CO₂-CH₃]⁺ | Loss of CO₂ and a methyl radical |

| 191.0483 | [M-CO₂-CH₂CO]⁺• | Loss of CO₂ and ketene |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Characterization

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of key functional groups. jchps.com

Carboxylic Acid Group: A very broad O–H stretching band is expected in the FT-IR spectrum from approximately 2500 to 3300 cm⁻¹. The C=O stretch will appear as a strong, sharp band around 1700-1725 cm⁻¹.

Amide Group: The N–H stretching vibration should be visible as a sharp band around 3250-3350 cm⁻¹. The amide I band (primarily C=O stretch) is a very strong absorption in the IR spectrum, typically found around 1650-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) occurs near 1520-1550 cm⁻¹.

Aromatic Rings: Aromatic C–H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. C=C stretching vibrations within the thiophene and phenyl rings will produce several bands in the 1450-1600 cm⁻¹ region.

Thiophene Ring: Vibrations involving the C–S bond are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for observing the C=C and C-S vibrations of the aromatic rings. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics.

Table 3: Predicted Characteristic Vibrational Frequencies.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 2500–3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700–1725 |

| Amide | N–H stretch | 3250–3350 |

| Amide | C=O stretch (Amide I) | 1650–1680 |

| Amide | N–H bend / C–N stretch (Amide II) | 1520–1550 |

| Aromatic Rings | C–H stretch | 3000–3100 |

| Aromatic Rings | C=C stretch | 1450–1600 |

| Thiophene Ring | C–S stretch | 600–800 |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of a suitable crystal of this compound would yield exact bond lengths, bond angles, and torsional angles.

Furthermore, XRD reveals the crystal packing and the network of intermolecular interactions that form the supramolecular assembly. Given the functional groups present, a rich network of hydrogen bonds is expected to be the dominant feature. The carboxylic acid groups are likely to form classic centrosymmetric dimers via strong O–H···O hydrogen bonds. The amide group provides both a hydrogen bond donor (N–H) and an acceptor (C=O), which can engage in N–H···O hydrogen bonds with neighboring carboxylic acid or amide groups.

This network of hydrogen bonds would link the molecules into tapes, sheets, or a three-dimensional framework. Additionally, π-π stacking interactions between the phenyl and/or thiophene rings of adjacent molecules may further stabilize the crystal structure.

Correlative Spectroscopic Approaches in Complex Structural Analysis

While each spectroscopic technique provides valuable information, a correlative approach offers the most complete and unambiguous structural elucidation. mdpi.comuni-halle.de The combination of NMR, HRMS, vibrational spectroscopy, and XRD allows for a comprehensive characterization of this compound.

NMR definitively establishes the covalent bonding framework and reveals dynamic processes in solution. HRMS confirms the elemental formula with high precision and provides structural clues through fragmentation analysis. FT-IR and Raman spectroscopy verify the presence and chemical environment of all functional groups. Finally, X-ray crystallography provides an exact picture of the molecular geometry and the intricate supramolecular architecture in the solid state. By correlating the data from all these methods, a complete and confident structural assignment is achieved, leaving no ambiguity as to the molecule's identity and properties.

Theoretical and Computational Chemistry Investigations of 3 Acetamido 5 Phenylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. nih.gov These methods are used to determine optimized molecular geometry, electronic structure, and various other physicochemical parameters. nih.gov For complex organic molecules like 3-Acetamido-5-phenylthiophene-2-carboxylic acid, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), provide a reliable balance between computational cost and accuracy. jetir.orgresearchgate.net

The three-dimensional structure of this compound is not rigid due to several rotatable single bonds. Conformational analysis is performed to identify the most stable arrangement of the atoms in space, known as the global minimum on the potential energy surface. Rotations can occur around the C-C bond connecting the thiophene (B33073) and phenyl rings, the C-N bond of the acetamido group, and the C-C bond of the carboxylic acid group.

Computational methods systematically explore these rotational possibilities to calculate the energy of each conformer. researchgate.net The geometry of each potential conformer is then fully optimized, meaning the coordinates of the atoms are adjusted until the forces on them are zero, representing a stable energy minimum. dtic.mil This process reveals the most probable conformation(s) of the molecule in its ground state. For thiophene derivatives, the planarity between the thiophene ring and adjacent substituents is a key factor, as it influences the extent of π-conjugation throughout the molecule. nih.gov The optimized geometrical parameters, including bond lengths and angles, provide a detailed picture of the molecular architecture. nih.gov

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C2-S-C5 (in thiophene ring) | - | ~91.4 |

| C=C (in benzene (B151609) ring) | ~1.39 | - |

| C-C (benzene ring) | - | ~120 |

| C=O (carboxylic acid) | ~1.21 | - |

| C-O (carboxylic acid) | ~1.35 | - |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The spatial distribution of these orbitals indicates the likely regions of the molecule involved in chemical reactions and electronic transitions. mdpi.com

For π-conjugated systems like this compound, the HOMO is typically distributed across the electron-rich phenyl and thiophene rings. In contrast, the LUMO is often localized on the more electron-deficient parts of the molecule, such as the carboxylic acid and acetamido groups. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. science.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. mdpi.commdpi.com This energy gap is fundamental to understanding the molecule's electronic absorption spectra and its potential in materials science applications. researchgate.netcore.ac.uk

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.77 |

| ELUMO | -1.99 |

| Energy Gap (ΔE) | 3.78 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. libretexts.org It illustrates the electrostatic potential experienced by a positive point charge at various locations, providing a guide to the molecule's reactive sites. wuxiapptec.com The MEP map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.netwalisongo.ac.id

Blue: Regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located near hydrogen atoms, especially the acidic proton of the carboxylic acid group. walisongo.ac.id

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen atoms of both the acetamido and carboxylic acid groups. Conversely, the most positive potential would likely be associated with the hydroxyl proton of the carboxylic acid, highlighting its acidic nature. wuxiapptec.com

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry allows for the accurate prediction of various spectroscopic properties. These theoretical spectra can be compared with experimental data to validate both the computational model and the experimental structural assignment. researchgate.net

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). scielo.org.za These calculated frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental FT-IR spectra, aiding in the assignment of observed absorption bands. jetir.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). jetir.orgnih.gov This allows for a direct comparison with experimental NMR data, helping to confirm the molecular structure.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths. nih.gov This information is used to predict the maximum absorption wavelengths (λmax) in the UV-Visible spectrum, which arise from electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

| Spectroscopic Feature | Predicted Value | Typical Experimental Range |

|---|---|---|

| IR: C=O stretch (Carboxylic Acid) | 1720 cm⁻¹ | 1700-1725 cm⁻¹ |

| IR: N-H stretch (Amide) | 3350 cm⁻¹ | 3330-3370 cm⁻¹ |

| ¹H NMR: Carboxyl H | 12.5 ppm | 10-13 ppm |

| ¹³C NMR: Carboxyl C | 168 ppm | 165-185 ppm |

| UV-Vis λmax | 320 nm | 300-350 nm |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a more realistic environment like a solvent. rsc.org MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: Analyze the rotations around single bonds and the flexibility of the side chains in real-time, providing a more comprehensive understanding of the molecule's accessible conformations. mdpi.com

Study Intermolecular Interactions: Investigate how the molecule interacts with solvent molecules or other solute molecules. This is crucial for understanding its solubility, aggregation behavior, and how it might bind to a biological target. The formation and breaking of hydrogen bonds, for example, can be explicitly tracked over the course of a simulation. nih.gov

Analysis of Reactivity Descriptors based on Conceptual Density Functional Theory

Conceptual DFT provides a framework for defining and calculating chemical concepts like electronegativity and hardness from the electronic density. mdpi.com These "reactivity descriptors" offer quantitative measures of a molecule's reactivity. scielo.org.mxnih.gov Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the resistance to charge transfer. Hard molecules have a large gap, while soft molecules have a small gap. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. scielo.org.za

By calculating these descriptors, one can compare the reactivity of this compound with other molecules and predict its behavior in various chemical reactions. nih.govscielo.org.za

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.77 |

| Electron Affinity (A) | -ELUMO | 1.99 |

| Chemical Potential (μ) | -(I+A)/2 | -3.88 |

| Chemical Hardness (η) | (I-A)/2 | 1.89 |

| Electrophilicity Index (ω) | μ²/2η | 3.97 |

Investigation of Non-Linear Optical (NLO) Properties

No published research data is available for the non-linear optical properties of this compound.

Intermolecular Interactions and Self-Assembly Studies in the Solid State and Solution

There are no specific studies on the intermolecular interactions and self-assembly of this compound in the solid state or in solution available in the scientific literature.

Rational Design, Synthesis, and Molecular Interaction Studies of 3 Acetamido 5 Phenylthiophene 2 Carboxylic Acid Derivatives and Analogues

Systematic Modification at the Carboxylic Acid Position for Structure-Activity Relationship (SAR) Exploration

The carboxylic acid group at the 2-position of the thiophene (B33073) ring is a prime site for modification to explore SAR. Common derivatizations include conversion to esters, amides, and hydrazides, each influencing the compound's physicochemical properties and biological activity.

Esters: Esterification of the carboxylic acid can modulate lipophilicity and cell permeability. For instance, methyl and ethyl esters have been synthesized to investigate their impact on activity. Studies on related 5-phenylthiophene-3-carboxylic acid derivatives have shown that methyl esters, such as methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate and methyl [5-(4-bromophenyl)-thiophen-3-yl]acetate, can exhibit potent activity, in some cases greater than the parent carboxylic acid. nih.gov

Amides: Amide derivatives introduce a hydrogen bond donor and can alter the molecule's interaction with target proteins. The synthesis of various amides, by reacting the carboxylic acid with different amines, allows for a systematic exploration of the effects of steric bulk and electronic properties of the substituent on biological activity.

Hydrazides: Hydrazide-hydrazones, synthesized from the corresponding hydrazides, are known to possess a wide range of biological activities, including antitumor and antimicrobial effects. nih.govrjptonline.org The conversion of the carboxylic acid to a hydrazide introduces a reactive handle for further functionalization, expanding the chemical space for SAR studies. These derivatives are often used in the synthesis of various heterocyclic compounds. rjptonline.orgfayoum.edu.eg

Reduced Forms: Reduction of the carboxylic acid to the corresponding alcohol provides another avenue for SAR exploration. This modification removes the acidic proton and changes the geometry and electronic nature of the substituent, which can lead to altered binding interactions.

Chemical Variations of the Acetamido Group and their Impact on Molecular Recognition

The acetamido group at the 3-position is crucial for molecular recognition, often participating in key hydrogen bonding interactions with biological targets. Variations of this group can significantly impact binding affinity and selectivity.

Modifications can include:

Altering the Acyl Chain: Replacing the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) can probe the steric and electronic requirements of the binding pocket.

Substitution on the Nitrogen: N-alkylation or N-arylation of the amide can provide insights into the spatial constraints around this functional group.

Bioisosteric Replacement: Replacing the amide with bioisosteres such as sulfonamides can maintain key interactions while altering other properties. For example, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been investigated as potent inhibitors of HCV NS5B polymerase. nih.gov

The synthesis of these analogues often involves the reaction of the corresponding 3-aminothiophene precursor with various acyl chlorides or sulfonyl chlorides.

Strategic Substitutions on the Phenyl Ring and Thiophene Nucleus to Modulate Electronic and Steric Properties

Modifications to the aromatic rings—the phenyl ring at the 5-position and the thiophene nucleus itself—are critical for fine-tuning the electronic and steric properties of the molecule.

Thiophene Nucleus Substitutions: The thiophene ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. researchgate.net However, directing these substitutions to a specific position can be challenging and may require the use of protecting groups or specific synthetic strategies. The electronic properties of the thiophene ring can be modulated by substituents, which in turn affects the reactivity and biological activity of the entire molecule. nih.gov For instance, the presence of electron-withdrawing groups on the thiophene ring can enhance its susceptibility to nucleophilic aromatic substitution. nih.gov

Bioisosteric Approaches in Modifying the 3-Acetamido-5-phenylthiophene-2-carboxylic Acid Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. spirochem.comcambridgemedchemconsulting.com

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability due to its potential for poor pharmacokinetic properties and toxicity. chem-space.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and certain heterocyclic rings like 5-oxo-1,2,4-oxadiazoles. These replacements can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering improved metabolic stability and oral bioavailability. chem-space.com

Thiophene Ring Bioisosteres: The thiophene ring itself can be replaced with other five- or six-membered aromatic heterocycles such as furan (B31954), pyrrole, pyridine, or even a phenyl ring. cambridgemedchemconsulting.com Such modifications can alter the geometry, electronic properties, and metabolic profile of the parent molecule.

Acetamido Group Bioisosteres: As mentioned earlier, the acetamido group can be replaced with other functionalities like sulfonamides, ureas, or carbamates to explore different interaction patterns within the target's binding site.

Mechanistic Investigations of Molecular Interactions

Understanding how these molecules interact with their biological targets at a biochemical level is crucial for rational drug design. In vitro assays are employed to determine enzyme binding affinity and molecular target engagement without assessing clinical outcomes.

Techniques used for these investigations include:

Enzyme Inhibition Assays: These assays measure the ability of the synthesized compounds to inhibit the activity of a target enzyme. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Binding Affinity Assays: Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays are used to directly measure the binding affinity (e.g., Kd) of the compounds to their target protein.

Cell-based Assays: While not providing direct binding information, cell-based assays can confirm that the compound engages its target within a cellular context, leading to a measurable biological response.

For example, derivatives of 5-phenylthiophene-3-carboxylic acid were evaluated for their antagonistic effect toward interleukin (IL)-1 and their suppressive effect against adjuvant-induced arthritis in rats. nih.gov

Computational Drug Design Methodologies

Computational methods are integral to modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design and prioritization of compounds for synthesis and testing. beilstein-journals.orglongdom.org

Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based methods are employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structures of a series of compounds with their biological activities. brieflands.comnih.govnih.gov A statistically significant QSAR model can then be used to predict the activity of newly designed compounds. mdpi.com

Molecular Docking: If the 3D structure of the biological target is available, molecular docking can be used to predict the binding mode and affinity of a ligand within the target's active site. brieflands.comjmchemsci.com This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for binding. Docking studies can help in prioritizing which derivatives to synthesize.

QSAR Modeling for Molecular Attributes: QSAR models can also be developed to predict various molecular attributes beyond biological activity, such as solubility, permeability, and metabolic stability (ADMET properties). nih.gov Predicting these properties early in the design process can help in avoiding compounds with unfavorable pharmacokinetic profiles.

Below is an interactive data table summarizing the effects of different modifications on the properties of this compound derivatives.

| Modification Site | Modification Type | Potential Impact on Properties |

| Carboxylic Acid | Esterification | Increased lipophilicity, altered cell permeability |

| Carboxylic Acid | Amide Formation | Modified hydrogen bonding, altered solubility |

| Carboxylic Acid | Hydrazide Formation | Introduction of a reactive handle, potential for diverse biological activities |

| Acetamido Group | Acyl Chain Variation | Probing steric and electronic limits of the binding pocket |

| Acetamido Group | Bioisosteric Replacement (e.g., Sulfonamide) | Maintained key interactions, altered physicochemical properties |

| Phenyl Ring | Introduction of Substituents | Modulated lipophilicity, electronic distribution, and metabolic stability |

| Thiophene Nucleus | Electrophilic Substitution | Fine-tuned electronic properties and reactivity |

| Entire Scaffold | Bioisosteric Replacement | Altered geometry, metabolic profile, and intellectual property space |

Exploration of Non Clinical Research Applications of 3 Acetamido 5 Phenylthiophene 2 Carboxylic Acid

Role as a Scaffold or Building Block in Complex Molecule Synthesis

The 3-Acetamido-5-phenylthiophene-2-carboxylic acid structure is a valuable scaffold in organic synthesis. The term "scaffold" refers to a core molecular framework upon which more complex structures can be built. Thiophene (B33073) derivatives are widely recognized as important building blocks in medicinal chemistry and materials science. researchgate.netnih.gov The functional groups present in this specific molecule—the carboxylic acid, the secondary amide (acetamido), and the C-H bonds on the phenyl ring—offer multiple points for chemical modification.

The carboxylic acid group is particularly versatile. It can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. nih.govmdpi.com This allows for the attachment of diverse molecular fragments, a common strategy in the development of new pharmaceutical compounds and other functional molecules. For instance, the related compound class, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids, has been explored for its biological activity, demonstrating the utility of the 5-phenylthiophene-2-carboxylic acid core as a foundational structure for building potent enzyme inhibitors. nih.gov

Similarly, the acetamido group can be hydrolyzed to reveal a primary amine, which can then be used in a wide range of coupling reactions to introduce new substituents. The phenyl group can also be functionalized through electrophilic aromatic substitution reactions, further expanding the synthetic possibilities. The inherent stability and aromaticity of the thiophene ring make it a robust platform that can withstand various reaction conditions, solidifying its role as a reliable building block in multi-step syntheses. rsc.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group | Application Area |

| Carboxylic Acid | Esterification | Ester | Prodrug synthesis, materials science |

| Carboxylic Acid | Amide Coupling | Amide | Bioactive molecule synthesis |

| Carboxylic Acid | Reduction | Alcohol | Intermediate for further synthesis |

| Acetamido Group | Hydrolysis | Amine | Further derivatization, coupling reactions |

| Phenyl Ring | Nitration, Halogenation | Substituted Phenyl | Tuning electronic properties |

Investigation in Materials Science for Functional Organic Materials

Thiophene-containing molecules are of immense importance in materials science, particularly in the field of organic electronics. researchgate.net Their utility stems from the electron-rich nature of the thiophene ring, which facilitates charge transport. Polymers and small molecules based on thiophene are used as organic semiconductors in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.orgresearchgate.netbeilstein-journals.org

While direct studies on this compound for these applications are not widely documented, its structure contains the key features necessary for a functional organic material. The conjugated system extending from the phenyl ring through the thiophene ring is a prerequisite for electronic conductivity and interesting optical properties. The carboxylic acid and acetamido groups can influence the molecule's self-assembly and packing in the solid state, which are critical factors for device performance.

Furthermore, these functional groups can be used to tune the material's properties. For example, the carboxylic acid could be used to anchor the molecule to a metal oxide surface, a common strategy in the fabrication of dye-sensitized solar cells (DSSCs). researchgate.net The presence of nitrogen and oxygen atoms can also influence the material's energy levels (HOMO/LUMO), affecting its light absorption and emission characteristics, which is relevant for applications as dyes or in OLEDs. nih.gov

Agrochemical Research and Development (Non-Pesticidal Focus)

In agrochemical research, thiophene derivatives have been investigated for various applications. researchgate.net While many of these are pesticidal, there is also interest in non-pesticidal uses such as plant growth regulation. Plant growth regulators are substances that can alter plant growth and development, for example, by stimulating root growth, promoting flowering, or inhibiting shoot elongation. flvc.org

A patent exists for certain thiophene-2-carboxylic acid derivatives for controlling undesirable plant growth, indicating that the thiophene carboxamide scaffold can interact with biological pathways in plants. google.com Although this specific patent focuses on herbicidal activity, it highlights the potential for this class of compounds to be modified for other agrochemical purposes. By altering the substituents on the thiophene ring, it may be possible to shift the biological activity away from phytotoxicity and towards growth regulation. For instance, compounds that interfere with plant hormone pathways could be developed from this scaffold. However, specific research into this compound as a plant growth regulator is not prominent in the current scientific literature.

Biochemical Tool Development